1-METHANESULFONYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-25-17-9-10-20(13-17)16-5-3-15(4-6-16)19-18(22)14-7-11-21(12-8-14)26(2,23)24/h3-6,14,17H,7-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAVRFYWTNPBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the attachment of the methoxypyrrolidine moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methanesulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.
Attachment of Methoxypyrrolidine Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methanesulfonyl group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halides or organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or piperidine ring.
Scientific Research Applications
1-METHANESULFONYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methanesulfonyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}piperidine-4-carboxamide (CAS 1070959-98-6)
- Molecular Formula : C₁₉H₂₇N₃O₄S
- Molecular Weight : 393.50 g/mol
- Key Differences : The phenyl ring is substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group instead of 3-methoxypyrrolidin-1-yl. This ketone-containing side chain may alter metabolic stability compared to the methoxy group in the target compound .
N-(4-Methoxyphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide (CAS 352672-88-9)
- Molecular Formula : C₁₉H₂₂N₂O₄S
- Molecular Weight : 374.45 g/mol
- Key Differences: Replaces the 3-methoxypyrrolidinyl group with a simpler 4-methoxyphenyl substituent.
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic Acid (CAS 951624-91-2)
- Molecular Formula : C₁₃H₁₆N₂O₆S
- Molecular Weight : 344.34 g/mol
- Key Differences : Features a nitro group on the phenyl ring, which increases electron-withdrawing effects and may enhance reactivity in electrophilic substitution reactions. The carboxylic acid terminus contrasts with the carboxamide in the target compound, affecting solubility and ionization .
Physicochemical and Pharmacokinetic Properties
*Predicted using QikProp (BIOVIA).
- Key Trends: The nitro group in ’s compound improves solubility but reduces LogP.
Biological Activity
1-METHANESULFONYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that exhibits potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a piperidine ring and methanesulfonyl group, make it a candidate for various therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
| Property | Details |
|---|---|
| IUPAC Name | N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide |
| Molecular Formula | CHNOS |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 1797344-53-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or modulate receptor activity, leading to various pharmacological effects. The precise pathways involved depend on the biological context and the specific targets engaged.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains. In vitro assays indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. In animal models, it has been associated with reduced neuronal damage following ischemic events, possibly through anti-inflammatory mechanisms and modulation of oxidative stress.
Case Studies
- Anticancer Activity Study : A study evaluated the effects of the compound on breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptosis markers (caspase activation).
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited MIC values lower than those of commonly used antibiotics against E. coli and S. aureus, indicating strong antimicrobial potential.
- Neuroprotection in Ischemia : In a rat model of cerebral ischemia, administration of the compound prior to occlusion resulted in a marked decrease in infarct size compared to controls, highlighting its potential for neuroprotection.
Research Findings Summary
The following table summarizes key findings from recent studies regarding the biological activities of this compound:
| Study Type | Biological Activity | Key Findings |
|---|---|---|
| Anticancer | Cell proliferation | Significant inhibition in MCF-7 cells |
| Antimicrobial | Bacterial inhibition | Lower MIC than standard antibiotics |
| Neuroprotection | Ischemic damage reduction | Reduced infarct size in rat model |
Q & A
Basic: What are the established synthetic routes for 1-methanesulfonyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]piperidine-4-carboxamide?
Answer:
The synthesis typically involves multi-step protocols, including sulfonylation of the piperidine ring and coupling with substituted phenyl groups. Key steps include:
- Sulfonylation: Methanesulfonyl chloride is reacted with a piperidine-4-carboxamide precursor under basic conditions (e.g., triethylamine in DMF) to introduce the sulfonyl group .
- Coupling: The 4-(3-methoxypyrrolidin-1-yl)phenyl group is introduced via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts and controlled heating (80–100°C) .
- Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water yields the final compound with >95% purity .
Advanced: How can conflicting NMR data for this compound be resolved during structural validation?
Answer:
Discrepancies in NMR signals (e.g., piperidine/pyrrolidine proton splitting) arise from conformational flexibility or solvent effects. Methodological approaches include:
- Variable Temperature NMR: Conduct experiments at 25°C and −40°C to freeze rotamers and simplify splitting patterns .
- 2D NMR (COSY, NOESY): Correlate adjacent protons and identify through-space interactions to confirm substituent positions .
- Comparative Analysis: Cross-reference with analogous compounds, such as N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide, which shares a similar sulfonyl-piperidine core .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assigns proton environments (e.g., methoxy groups at δ ~3.3 ppm, piperidine CH₂ at δ ~2.5–3.0 ppm) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₁₈H₂₆N₂O₄S: 391.1693) with <2 ppm error .
- IR Spectroscopy: Identifies sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) functional groups .
Advanced: What strategies improve the yield of the methoxypyrrolidine-phenyl coupling step?
Answer:
Low yields (<40%) in this step often stem from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening: Use Pd(OAc)₂/Xantphos instead of Pd(PPh₃)₄ to enhance catalytic activity for bulky substrates .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30 minutes at 120°C, minimizing decomposition .
- Pre-activation of Electrophiles: Pre-form the aryl halide intermediate with CuI to accelerate oxidative addition .
Basic: How does this compound compare structurally to similar sulfonamide-piperidine derivatives?
Answer:
Comparative analysis with analogs highlights key differences:
Advanced: What mechanistic insights explain the compound’s potential bioactivity in kinase inhibition assays?
Answer:
Docking studies suggest:
- Sulfonyl Group: Forms hydrogen bonds with ATP-binding pocket residues (e.g., Lys48 in MAPK) .
- Pyrrolidine Methoxy Group: Enhances hydrophobic interactions with allosteric sites, improving IC₅₀ values by 3-fold compared to non-methoxy analogs .
- Piperidine Carboxamide: Acts as a hydrogen bond acceptor with catalytic aspartate residues .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Light Sensitivity: Store in amber vials at −20°C to prevent sulfonyl group degradation .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the carboxamide .
- Purity Monitoring: Conduct HPLC analysis every 6 months (C18 column, 0.1% TFA in H₂O/MeCN) to detect degradation products .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- Molecular Dynamics (MD): Simulate binding to targets (e.g., serotonin receptors) to prioritize substituents improving binding energy (ΔG < −8 kcal/mol) .
- QSAR Models: Correlate substituent electronegativity (Hammett σ values) with observed IC₅₀ data to predict activity cliffs .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals to optimize electron-deficient regions for covalent inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
